molecular formula C23H25N5O2 B11035317 2-(4-hydroxyphthalazin-1-yl)-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}acetamide

2-(4-hydroxyphthalazin-1-yl)-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}acetamide

Cat. No.: B11035317
M. Wt: 403.5 g/mol
InChI Key: KFGYHTQCBRQPAK-UHFFFAOYSA-N
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Description

2-(4-hydroxyphthalazin-1-yl)-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone core, a benzimidazole moiety, and an acetamide linkage, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxyphthalazin-1-yl)-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}acetamide typically involves multi-step organic reactions

    Phthalazinone Core Synthesis: The phthalazinone core can be synthesized through the cyclization of appropriate phthalic anhydride derivatives with hydrazine under reflux conditions.

    Benzimidazole Moiety Introduction: The benzimidazole moiety is introduced via a condensation reaction between o-phenylenediamine and an appropriate carboxylic acid derivative.

    Acetamide Linkage Formation: The final step involves coupling the phthalazinone and benzimidazole intermediates using an acylation reaction with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the phthalazinone core can undergo oxidation to form a ketone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzimidazole moiety can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving the benzimidazole moiety, which is known to interact with various biological targets.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities, due to the presence of the benzimidazole and phthalazinone cores.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(4-hydroxyphthalazin-1-yl)-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}acetamide would depend on its specific application. Generally, the benzimidazole moiety can interact with various enzymes and receptors, modulating their activity. The phthalazinone core may also contribute to the compound’s biological activity by interacting with different molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-hydroxyphthalazin-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide: Similar structure but with a pyrazole moiety instead of benzimidazole.

    2-(4-hydroxyphthalazin-1-yl)-N-(2-phenylethyl)acetamide: Similar structure but with a phenylethyl group instead of the benzimidazole moiety.

Uniqueness

The uniqueness of 2-(4-hydroxyphthalazin-1-yl)-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}acetamide lies in its combination of the phthalazinone and benzimidazole cores, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H25N5O2

Molecular Weight

403.5 g/mol

IUPAC Name

N-[2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide

InChI

InChI=1S/C23H25N5O2/c1-15(2)14-28-20-10-6-5-9-18(20)25-21(28)11-12-24-22(29)13-19-16-7-3-4-8-17(16)23(30)27-26-19/h3-10,15H,11-14H2,1-2H3,(H,24,29)(H,27,30)

InChI Key

KFGYHTQCBRQPAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CCNC(=O)CC3=NNC(=O)C4=CC=CC=C43

Origin of Product

United States

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